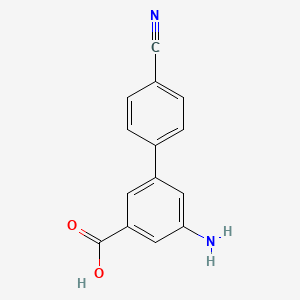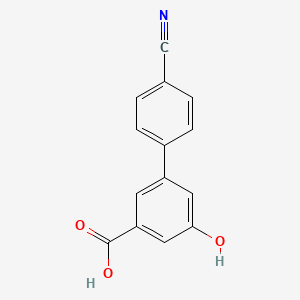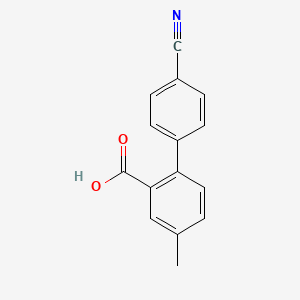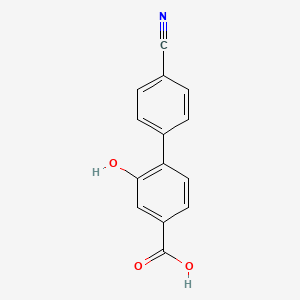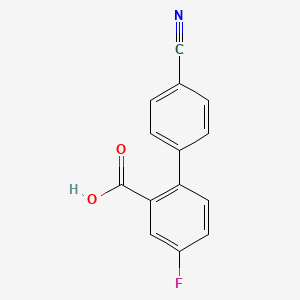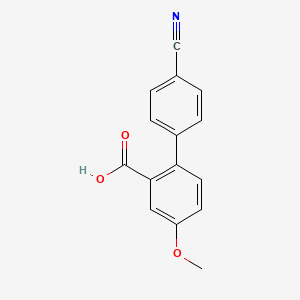
4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyanophenyl)-3-fluorobenzoic acid (4-CPA) is an organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid, and is structurally similar to 4-aminobenzoic acid. 4-CPA is a white solid, soluble in most organic solvents, and has a melting point of 121-123°C. 4-CPA is commonly used in both organic and inorganic chemistry, and has been studied extensively in scientific research applications.
科学的研究の応用
4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has a variety of scientific research applications. It is used in the synthesis of various organic compounds, and is often used as a building block for the synthesis of more complex molecules. 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% is also used in biochemistry and pharmacology, as it can be used to study the effects of various drugs or compounds on biological systems. Furthermore, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has been used in the study of enzyme kinetics, and has been used in the synthesis of various drugs and pharmaceuticals.
作用機序
4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% acts as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting COX-2, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% can reduce the production of prostaglandins, which can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has been studied extensively in terms of its biochemical and physiological effects. In animal studies, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has been shown to reduce inflammation and pain, as well as reduce the production of prostaglandins. It has also been studied in terms of its effects on the cardiovascular system, and has been shown to reduce blood pressure and improve cardiac function. Furthermore, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% has been studied in terms of its effects on the immune system, and has been shown to reduce the production of cytokines and enhance the activity of natural killer cells.
実験室実験の利点と制限
The use of 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and is soluble in most organic solvents. Furthermore, it is relatively inexpensive and is widely available. However, there are some limitations to its use in laboratory experiments. It is not very stable in solution, and can degrade over time. Furthermore, it can be toxic if ingested or inhaled, and should be handled with caution.
将来の方向性
The use of 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% in scientific research has a number of potential future applications. It could be used in the development of new drugs or therapies for the treatment of inflammation, pain, and cardiovascular diseases. It could also be used in the development of new diagnostic tools for the detection of diseases or conditions. Additionally, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% could be used in the development of new materials for use in medical devices or other applications. Finally, 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% could be used in the development of new analytical techniques for the study of biological systems.
合成法
4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% can be synthesized in a variety of ways. The most common method is to react 4-cyanobenzoic acid with 3-fluorobenzoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction occurs in an aqueous solution at room temperature, and yields 4-(4-Cyanophenyl)-3-fluorobenzoic acid, 95% as a white solid. Other methods of synthesis include the reaction of 4-cyanobenzoic acid with 3-fluoro-4-nitrobenzoic acid, or the reaction of 4-cyanobenzoic acid with 3-fluorobenzaldehyde.
特性
IUPAC Name |
4-(4-cyanophenyl)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXFTXKCFUQYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688813 |
Source


|
| Record name | 4'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262010-74-1 |
Source


|
| Record name | 4'-Cyano-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


